MRK-990

Epigenetics Methyltransferase Target Engagement

Dissecting the overlapping roles of PRMT5 and PRMT9 requires orthogonal tools. Selective PRMT5 inhibitors cannot model PRMT9-mediated methylation, limiting pathway analysis. MRK-990 (MSD/SGC) is a dual-activity probe with 3-fold selectivity for PRMT9 (IC50: 10 nM) over PRMT5 (30 nM). Use alongside GSK591 to isolate PRMT9-specific phenotypes in RNA splicing or oncology models. - Verified chemical probe for understudied PRMT9 (Target 2035) - Quantified dual inhibition: PRMT9 10 nM / PRMT5 30 nM - Standard global B2B shipping, no special permits required

Molecular Formula C26H38N6O3S
Molecular Weight 514.7 g/mol
Cat. No. B15585184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-990
Molecular FormulaC26H38N6O3S
Molecular Weight514.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H38N6O3S/c1-16-13-32(24-19(16)23(27)30-15-31-24)25-21(34)20(33)18(35-25)14-36-11-6-5-9-28-12-17-8-7-10-29-22(17)26(2,3)4/h7-8,10,13,15,18,20-21,25,28,33-34H,5-6,9,11-12,14H2,1-4H3,(H2,27,30,31)/t18-,20-,21-,25-/m1/s1
InChIKeyPLCITURFVJNAFH-GUQHISFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRK-990 Dual PRMT9/5 Inhibitor Overview


MRK-990 is a dual-activity chemical probe co-developed by Merck Sharp & Dohme (MSD) and the Structural Genomics Consortium (SGC) [1]. It is an inhibitor of protein arginine methyltransferases (PRMTs) that potently targets both PRMT5 (IC50 = 30 nM) and PRMT9 (IC50 = 10 nM) in vitro . The compound is specifically designed as a pharmacological tool to dissect the distinct and overlapping biological functions of these two Type II PRMT enzymes, which are the only known mammalian enzymes capable of catalyzing symmetric dimethylarginine (sDMA) formation [2].

Dual PRMT9/5 chemical probe for target engagement studies
Enables investigation of understudied PRMT9 enzyme
Aligned with Target 2035 open science initiative

MRK-990 Substitution Limitations


Substituting MRK-990 with a selective PRMT5 inhibitor, such as GSK591 or LLY-283, fails to address the biological activity of PRMT9, a distinct enzyme with emerging roles in cancer stem cell maintenance and innate immunity [1]. While PRMT5 is the major producer of sDMA marks, PRMT9 catalyzes sDMA on specific substrates like SAP145 and PABPC1 that are not methylated by PRMT5 [2]. Consequently, an experimental system utilizing a PRMT5-selective probe leaves PRMT9 activity unperturbed, potentially leading to incomplete phenotype interpretation and masking PRMT9-specific vulnerabilities. MRK-990 is the only publicly disclosed chemical probe that simultaneously inhibits both Type II PRMT enzymes, enabling researchers to study the cumulative effect of pan-Type II PRMT blockade or, when used alongside selective probes, to deconvolute the specific contribution of PRMT9 [3].

Attribute
MRK-990 (Target)
Selective PRMT5 Inhibitors (GSK591, LLY-283)
PRMT9 Activity
Active
Not active
Target Coverage
Dual PRMT9/5 inhibition
Selective PRMT5 only
Pathway Studies
Supports PRMT9-mediated methylation readouts
May not support PRMT9-dependent endpoints

MRK-990 Quantitative Evidence Guide


PRMT9 vs. PRMT5 Inhibition Potency

MRK-990 exhibits dual inhibitory activity against both PRMT5 (IC50 = 30 nM) and PRMT9 (IC50 = 10 nM) in biochemical assays . In contrast, the widely used PRMT5 chemical probes GSK591 and LLY-283 are selective for PRMT5 with IC50 values of 4 nM and 22 nM, respectively, and show no significant activity against PRMT9 at relevant concentrations [1][2]. This differential target engagement profile is the primary functional differentiator of MRK-990.

Target Selectivity
Reported
MRK-990: 3-fold preference for PRMT9
vs GSK591: >100-fold selective for PRMT5
Supports dual-target pathway interpretation
Biochemical assay context; verify in cellular models
Epigenetics Methyltransferase Target Engagement

Structural Basis for PRMT9 Inhibition

The binding mode of MRK-990 to human PRMT9 has been unequivocally validated by X-ray crystallography, with a co-crystal structure deposited in the Protein Data Bank (PDB ID: 9AY9) at a resolution of 2.22 Å [1]. This structural data confirms the direct and specific interaction of MRK-990 with the PRMT9 active site. No analogous high-resolution co-crystal structure is publicly available for GSK591 or LLY-283 bound to PRMT9, as these compounds are not PRMT9 ligands [2]. The availability of a co-crystal structure provides a robust foundation for structure-guided optimization and mechanistic interpretation.

Co-crystal Structure
Supporting evidence
2.22 Å resolution (PDB 9AY9)
Confirms inhibitor binding mode
X-ray diffraction; human PRMT9 protein
Structural Biology X-ray Crystallography Binding Mode

Tool Value: Deconvolution of PRMT5 and PRMT9 Biology

MRK-990 is explicitly designed and recommended for use in parallel with selective PRMT5 probes (e.g., GSK591, LLY-283) to enable the deconvolution of PRMT9-specific biology from the broader effects of pan-Type II PRMT inhibition [1]. This is a defined experimental strategy that leverages MRK-990's unique dual activity. The combination of selective PRMT5 inhibitors and the dual PRMT5/9 inhibitor MRK-990 provides a logical and powerful toolkit for dissecting the contributions of each enzyme to cellular phenotypes.

Chemical Biology Target Deconvolution Functional Genomics

MRK-990 Application Scenarios


Dissecting PRMT9 and PRMT5 Functions

Use MRK-990 in side-by-side experiments with a selective PRMT5 inhibitor (e.g., GSK591 or LLY-283) to identify phenotypes that are specifically driven by PRMT9 inhibition. The difference in cellular responses between the two treatments can be attributed to the PRMT9 component, enabling the mapping of PRMT9-specific pathways and substrates [1].

Target 2035 Reagent Stocking

Leverage the high-resolution co-crystal structure of MRK-990 with PRMT9 (PDB: 9AY9) as a starting point for rational drug design. The 2.22 Å structure allows for virtual screening campaigns and the design of focused libraries aimed at improving potency or selectivity for PRMT9 [2].

Chemical Tool for Epigenetics and Cancer Research

Employ MRK-990 as a tool compound to investigate the phenotypic consequences of simultaneously blocking both PRMT5 and PRMT9 activity. This is particularly relevant for exploring therapeutic hypotheses in contexts where both enzymes are implicated or where redundancy may limit the efficacy of selective PRMT5 inhibitors [3].

Biochemical Assay Development and High-Throughput Screening (HTS)

Utilize MRK-990 as a positive control inhibitor in PRMT9 and dual PRMT5/PRMT9 enzymatic assays. Its well-characterized IC50 values (10 nM for PRMT9, 30 nM for PRMT5) provide a reliable benchmark for assay validation and quality control in HTS campaigns seeking novel PRMT9 modulators .

Application
Selection Property
Validation Focus
PRMT9/5 pathway deconvolution
Dual-target inhibition profile
Dose-response phenotype differentiation
Target 2035 chemical probe resource
Understudied protein tool
Activity characterization in biochemical assays
Cancer cell-model studies (e.g., lymphoma, glioblastoma)
Dual methyltransferase inhibition
Pathway interaction and endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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